Synthesis Yield and Scalability
The synthesis of 2-(2-aminoethyl)-1,3-di-Boc-guanidine from 1,3-di-Boc-2-(triflyl)guanidine proceeds with a reported isolated yield of approximately 95% [1]. While a direct head-to-head comparison with other aminoalkylguanidine syntheses is not available in the same study, this yield significantly exceeds the typical 40-70% yields reported for many guanidinylation reactions using N,N'-di-Boc-S-methylisothiourea under standard conditions . The high yield of the aminoethyl derivative is a critical factor for cost-effective scale-up and procurement decisions.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | Approximately 95% isolated yield |
| Comparator Or Baseline | N,N'-di-Boc-S-methylisothiourea (typical guanidinylation yields: 40-70%) |
| Quantified Difference | +25% to +55% absolute yield advantage for the target compound synthesis |
| Conditions | Reaction of 1,3-di-Boc-2-(triflyl)guanidine with ethylenediamine |
Why This Matters
High synthetic yield directly correlates to lower cost-per-gram and improved supply chain reliability, a key procurement metric for large-scale peptide or library synthesis programs.
- [1] Chem960. Synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. View Source
